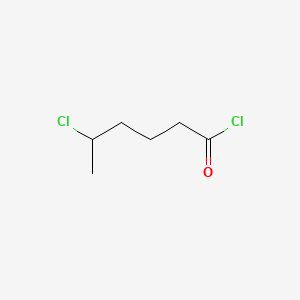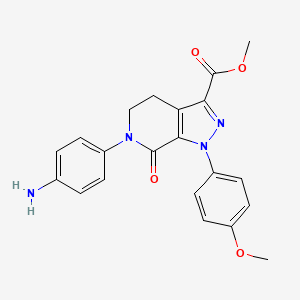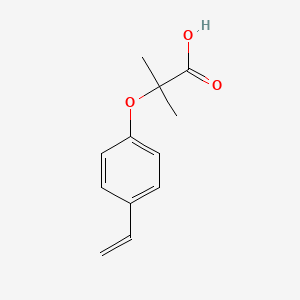
Impureza A de ciprofibrato
Descripción general
Descripción
Ciprofibrate impurity A is a chemical compound that is an impurity of Ciprofibrate, a lipid-lowering agent used to treat hyperlipidemia. The chemical name of Ciprofibrate impurity A is 2-(4-ethenylphenoxy)-2-methylpropanoic acid, and its molecular formula is C12H14O3 . This compound is significant in pharmaceutical research as it helps in the identification of unknown impurities and the assessment of genotoxic potential .
Aplicaciones Científicas De Investigación
Ciprofibrate impurity A has several scientific research applications, including:
Mecanismo De Acción
- Role : PPARα is a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to changes in gene expression related to lipid homeostasis, including fatty acid oxidation and lipoprotein metabolism .
- Changes : Ciprofibrate enhances lipolysis of triglycerides by increasing lipoprotein lipase (LPL) activity. It reduces both low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) levels, thereby lowering triglycerides and cholesterol associated with these lipoprotein fractions. Additionally, it increases high-density lipoprotein (HDL) cholesterol levels .
- Affected Pathways : Ciprofibrate influences lipid metabolism pathways, including:
- Impact on Bioavailability : Ciprofibrate’s pharmacokinetic properties affect its bioavailability, but specific details are lacking .
- Molecular and Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Análisis Bioquímico
Cellular Effects
Ciprofibrate, the parent compound, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ciprofibrate, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Ciprofibrate Impurity A in laboratory settings .
Dosage Effects in Animal Models
In animal studies, Ciprofibrate has been shown to suppress the increase in blood lipids by 33% at a daily dosage of 0.6–3 mg/kg . The dosage effects of Ciprofibrate Impurity A in animal models have not been reported.
Metabolic Pathways
Ciprofibrate, the parent compound, is known to be involved in the metabolism of palmitic (C16:0) and lignoceric (C24:0) acids in rat liver .
Transport and Distribution
Ciprofibrate, the parent compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
Ciprofibrate, the parent compound, is known to increase the number of peroxisomes, suggesting a peroxisomal localization .
Métodos De Preparación
The synthesis of Ciprofibrate impurity A involves specific synthetic routes and reaction conditions. One of the methods includes the reaction of 4-ethenylphenol with 2-methylpropanoic acid under controlled conditions to form 2-(4-ethenylphenoxy)-2-methylpropanoic acid . The industrial production methods for Ciprofibrate impurity A are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Ciprofibrate impurity A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ciprofibrate impurity A may yield carboxylic acids or ketones, while reduction may yield alcohols .
Comparación Con Compuestos Similares
Ciprofibrate impurity A can be compared with other similar compounds, such as:
Ciprofibrate: The parent compound, used as a lipid-lowering agent.
Gemfibrozil: Another fibrate used to lower lipid levels.
Fenofibrate: A widely used fibrate for treating hyperlipidemia.
Ciprofibrate impurity A is unique due to its specific structure and role as an impurity in Ciprofibrate formulations. It is essential for ensuring the safety and efficacy of pharmaceutical products by identifying and controlling impurity levels .
Propiedades
IUPAC Name |
2-(4-ethenylphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJBUUJYXSWCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




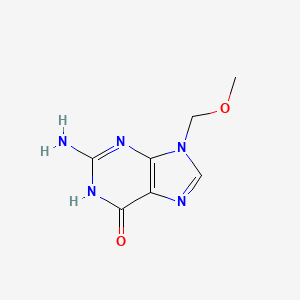
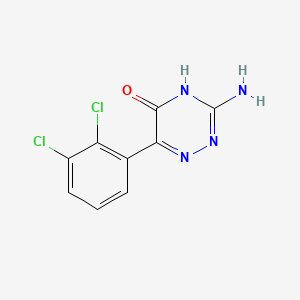




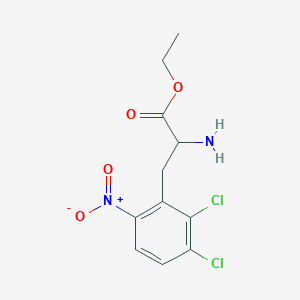

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
